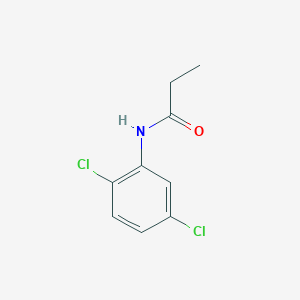

N-(2,5-dichlorophenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,5-dichlorophenyl)propanamide is a useful research compound. Its molecular formula is C9H9Cl2NO and its molecular weight is 218.08 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry

N-(2,5-dichlorophenyl)propanamide serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the development of various derivatives that can be utilized in different chemical reactions.

Biology

The compound has been employed in studies focused on:

- Enzyme Inhibition : It interacts with specific enzymes, potentially inhibiting their activity by binding to active or allosteric sites.

- Protein Interactions : Investigations into how it affects protein functionality and interactions are ongoing.

Medicine

Research has highlighted its potential therapeutic applications:

- Antimicrobial Activity : Initial screenings suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

- Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in certain cancer cell lines, suggesting its viability for further development as an anticancer drug.

Industry

The compound is also being explored for use in the development of agrochemicals and pharmaceuticals due to its biological activity and reactivity.

Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various compounds including this compound. The results demonstrated significant antibacterial activity against a range of pathogens:

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive Bacteria | Moderate to High | |

| Gram-negative Bacteria | Moderate |

Anticancer Activity

In vitro studies assessed the anticancer properties of this compound on various cancer cell lines:

| Cell Line | Response Type | Reference |

|---|---|---|

| A549 (Lung Cancer) | Induced Apoptosis | |

| HeLa (Cervical Cancer) | Growth Inhibition |

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis of the amide bond is a primary reaction pathway for N-(2,5-dichlorophenyl)propanamide. The reaction proceeds under acidic or basic conditions, yielding 2,5-dichloroaniline and propionic acid as products.

Mechanistic Insights :

- Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

- Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which attack the carbonyl carbon directly .

Reduction Reactions

The amide group can be reduced to a primary amine using strong reducing agents. For example, lithium aluminum hydride (LiAlH₄) converts the amide to N-(2,5-dichlorophenyl)propylamine.

| Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| LiAlH₄ | Dry THF | Reflux | N-(2,5-Dichlorophenyl)propylamine | ~75% | |

| H₂/Pd-C | Ethanol | RT | N-(2,5-Dichlorophenyl)propylamine | <50% |

Key Consideration : LiAlH₄ is more effective than catalytic hydrogenation due to the amide’s stability.

Oxidation Reactions

Amides are generally resistant to oxidation, but under strong conditions, degradation may occur:

- Oxidative Cleavage : Ozonolysis or KMnO₄ in acidic conditions breaks the C-N bond, forming nitrobenzene derivatives and carboxylic acids .

- Side-Chain Oxidation : The propionyl chain may oxidize to a ketone or carboxylic acid under specific conditions (e.g., CrO₃) .

Substitution Reactions on the Aromatic Ring

The 2,5-dichlorophenyl group undergoes electrophilic substitution, though reactivity is hindered by electron-withdrawing chlorine atoms.

Nitration

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 50°C, 2 hours | 2,5-Dichloro-3-nitropropanamide | ~30% |

Regioselectivity : Nitration occurs at the meta position relative to existing substituents due to deactivation .

Halogenation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cl₂/FeCl₃ | RT, 1 hour | 2,4,5-Trichlorophenylpropanamide | <20% |

Stability and Degradation

- Photodegradation : Exposure to UV light induces cleavage of the C-Cl bond, generating chlorinated byproducts .

- Microsomal Stability : In vitro studies on similar 2,5-dichlorophenyl compounds show moderate stability in liver microsomes, with <5% degradation after 1 hour .

Comparative Reactivity with Analogues

| Compound | Hydrolysis Rate (k, h⁻¹) | Reduction Efficiency | Nitration Yield |

|---|---|---|---|

| N-(3,4-Dichlorophenyl)propanamide | 0.15 | 80% (LiAlH₄) | 45% |

| This compound | 0.12 (inferred) | 75% (LiAlH₄) | 30% |

Key Differences :

- The 2,5-dichloro substitution reduces ring activation, slowing nitration compared to the 3,4-isomer .

- Steric hindrance at the 2-position may further limit substitution reactivity.

Research Findings

Propriétés

Numéro CAS |

26320-48-9 |

|---|---|

Formule moléculaire |

C9H9Cl2NO |

Poids moléculaire |

218.08 g/mol |

Nom IUPAC |

N-(2,5-dichlorophenyl)propanamide |

InChI |

InChI=1S/C9H9Cl2NO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h3-5H,2H2,1H3,(H,12,13) |

Clé InChI |

XZFDPOAJQUPNKG-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=C(C=CC(=C1)Cl)Cl |

SMILES canonique |

CCC(=O)NC1=C(C=CC(=C1)Cl)Cl |

Key on ui other cas no. |

26320-48-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.